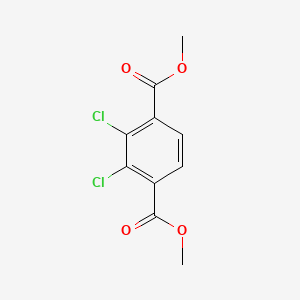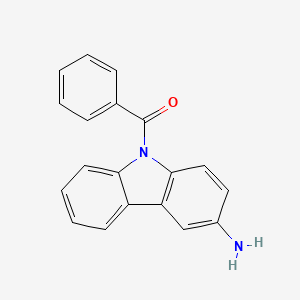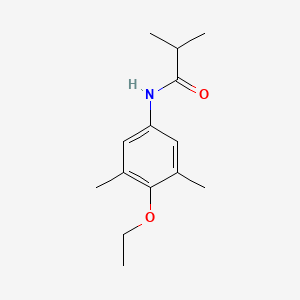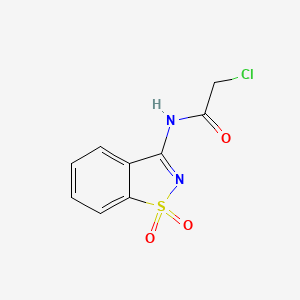
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and two ester groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3-dichloroterephthalic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 2,3-dichlorobenzene-1,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,3-dichlorobenzene-1,4-dimethanol.
Oxidation: Formation of 2,3-dichloroterephthalic acid.
科学研究应用
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Dimethyl terephthalate: Similar structure but lacks chlorine atoms.
Dimethyl isophthalate: Similar ester groups but different positions on the benzene ring.
Dimethyl phthalate: Similar ester groups but different substitution pattern.
Uniqueness
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate is unique due to the presence of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The specific positioning of the chlorine atoms and ester groups also contributes to its distinct properties.
属性
| 90767-87-6 | |
分子式 |
C10H8Cl2O4 |
分子量 |
263.07 g/mol |
IUPAC 名称 |
dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4H,1-2H3 |
InChI 键 |
PKXVXPPULUTVKW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=C(C=C1)C(=O)OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)



![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)


